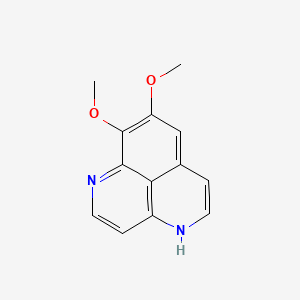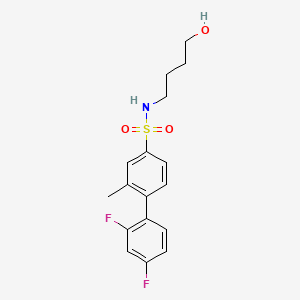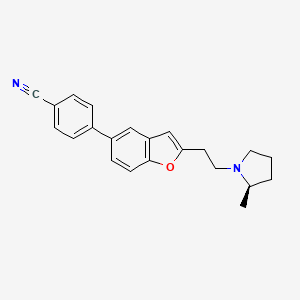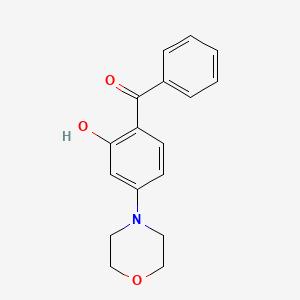
DNA-PK Inhibitor V
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of AMA37 involves the reaction of arylmorpholine with specific reagents under controlled conditions. The detailed synthetic route includes:
Starting Materials: Arylmorpholine and other specific reagents.
Reaction Conditions: The reaction is typically carried out in an organic solvent such as dimethyl sulfoxide (DMSO) at elevated temperatures.
Purification: The product is purified using techniques such as column chromatography to obtain a high-purity compound.
Industrial Production Methods
Industrial production of AMA37 follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large-scale reactors are used to carry out the reaction.
Purification: Industrial purification methods such as crystallization and large-scale chromatography are employed.
Quality Control: Rigorous quality control measures are implemented to ensure the purity and consistency of the product.
Chemical Reactions Analysis
Types of Reactions
AMA37 undergoes various chemical reactions, including:
Oxidation: AMA37 can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert AMA37 into reduced forms.
Substitution: Substitution reactions involving AMA37 can lead to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate are used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Substitution: Substitution reactions often involve nucleophiles such as halides or amines.
Major Products Formed
Scientific Research Applications
AMA37 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study DNA repair mechanisms.
Biology: Employed in research on cellular responses to DNA damage.
Medicine: Investigated for its potential in cancer therapy due to its ability to inhibit DNA-PK.
Industry: Utilized in the development of new therapeutic agents and research tools.
Mechanism of Action
AMA37 exerts its effects by inhibiting DNA-PK, a key enzyme involved in the repair of DNA double-strand breaks. The inhibition of DNA-PK leads to the accumulation of DNA damage, which can result in cell death, particularly in cancer cells. The molecular targets and pathways involved include:
DNA-PK: The primary target of AMA37.
Cell Cycle Arrest: AMA37 can induce cell cycle arrest at the G2/M phase.
Apoptosis: The accumulation of DNA damage can trigger apoptotic pathways.
Comparison with Similar Compounds
Similar Compounds
NU7441: Another DNA-PK inhibitor with similar properties.
KU60648: A potent DNA-PK inhibitor used in research.
CC-115: A dual inhibitor of DNA-PK and mTOR.
Uniqueness of AMA37
AMA37 is unique due to its selective inhibition of DNA-PK and its reversible, ATP-competitive nature. This selectivity and reversibility make it a valuable tool in research, particularly in studies focused on DNA repair and cancer therapy.
Properties
IUPAC Name |
(2-hydroxy-4-morpholin-4-ylphenyl)-phenylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO3/c19-16-12-14(18-8-10-21-11-9-18)6-7-15(16)17(20)13-4-2-1-3-5-13/h1-7,12,19H,8-11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FALILNHGILFDLC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC(=C(C=C2)C(=O)C3=CC=CC=C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90587895 | |
| Record name | [2-Hydroxy-4-(morpholin-4-yl)phenyl](phenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90587895 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
404009-46-7 | |
| Record name | [2-Hydroxy-4-(morpholin-4-yl)phenyl](phenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90587895 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
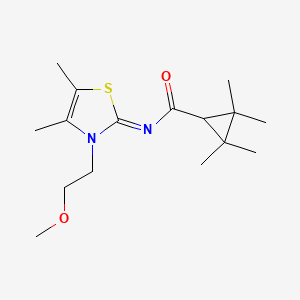
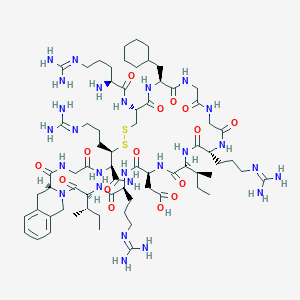
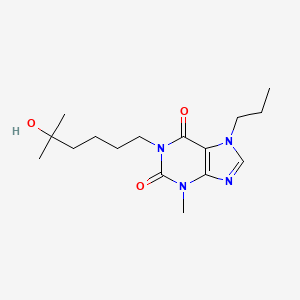
![(2E,4E,6E)-7-[(2R,3R,5R)-3-Hydroxy-5-[(2S,3S,4E,6E)-3-methoxy-4-methyl-8-[[(2S)-2-[(2R,3R,4R,6S)-2,3,4-trihydroxy-5,5-dimethyl-6-[(1E,3Z)-penta-1,3-dienyl]oxan-2-yl]butanoyl]amino]octa-4,6-dien-2-yl]oxolan-2-yl]hepta-2,4,6-trienoic acid](/img/structure/B1664751.png)

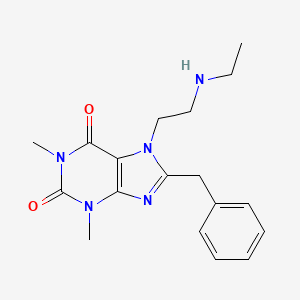
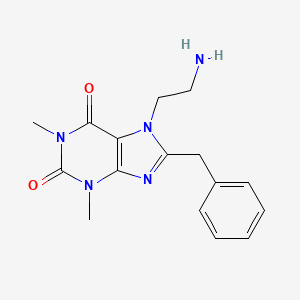
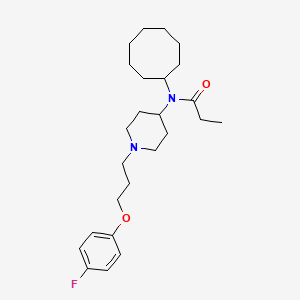
![5-(azepan-1-yl)-13-(dimethylamino)-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(13),2(7),3,9,11-pentaen-6-one](/img/structure/B1664755.png)
![2-[({2-[(1Z)-3-(Dimethylamino)prop-1-enyl]-4-fluorophenyl}sulfonyl)amino]-5,6,7,8-tetrahydronaphthalene-1-carboxylic acid](/img/structure/B1664756.png)
